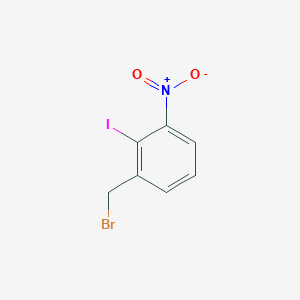

2-Iodo-3-nitrobenzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Iodo-3-nitrobenzyl bromide is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzene, where the benzene ring is substituted with iodine, nitro, and bromomethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-nitrobenzyl bromide typically involves a multi-step process starting from benzene. The general steps include:

Nitration: Benzene is nitrated to introduce the nitro group, forming nitrobenzene.

Iodination: Nitrobenzene undergoes iodination to introduce the iodine atom at the ortho position relative to the nitro group.

Bromination: The final step involves the bromination of the benzyl position to introduce the bromomethyl group, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodo-3-nitrobenzyl bromide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products:

Nucleophilic Substitution: Substituted benzyl derivatives.

Reduction: 2-Iodo-3-aminobenzyl bromide.

Coupling Reactions: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2-Iodo-3-nitrobenzyl bromide is primarily used as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group can participate in nucleophilic substitution reactions, making it a valuable precursor for the development of various chemical compounds. For example, it can be utilized in the synthesis of pharmaceuticals or agrochemicals where specific functional groups are required.

Reactions Involving this compound

The compound can undergo several types of reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in medicinal chemistry.

Biological Applications

Enzyme Mechanism Studies

In biological research, this compound serves as a probe for studying enzyme mechanisms. The compound's ability to interact with specific enzymes allows researchers to investigate enzyme activity and inhibition pathways. For instance, its reactivity can be exploited to understand the catalytic mechanisms of certain enzymes by observing how they interact with this compound.

Potential in Drug Development

Due to its structural characteristics, this compound is being investigated for its potential use in developing pharmaceuticals. The compound's ability to modify biological targets makes it a candidate for designing new drugs that could treat various diseases. Research is ongoing to explore its efficacy and safety in medicinal applications.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to be employed in creating materials with specific functionalities, such as photoresponsive polymers or advanced coatings.

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Intermediate in Organic Synthesis | Used for synthesizing complex organic molecules through nucleophilic substitution. |

| Biology | Probe for Enzyme Mechanisms | Investigates enzyme activity and inhibition pathways using its reactive properties. |

| Medicine | Drug Development | Explored as a potential pharmaceutical agent targeting various diseases. |

| Industry | Production of Specialty Chemicals | Employed in creating materials with specific functionalities. |

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound exhibit varying degrees of enzyme inhibition, suggesting potential applications in drug design targeting specific enzymes involved in metabolic pathways.

- Synthetic Methodologies : A study demonstrated a novel synthetic route involving this compound as a key intermediate, leading to high yields of biologically active compounds. This highlights its utility in developing new synthetic methodologies within organic chemistry.

- Biological Activity Assessments : Investigations into the biological activity of compounds derived from this compound have shown promising results against various cancer cell lines, indicating its potential role in anticancer drug development.

Wirkmechanismus

The mechanism of action of 2-Iodo-3-nitrobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the nitro and iodine groups can participate in various redox and coupling reactions. These properties make it a versatile compound in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

2-Iodo-3-nitrobenzyl chloride: Similar structure but with a chlorine atom instead of bromine.

2-Bromo-3-nitrobenzyl bromide: Similar structure but with a bromine atom instead of iodine.

3-Iodo-2-nitrobenzyl bromide: Similar structure but with different positions of the substituents.

Biologische Aktivität

2-Iodo-3-nitrobenzyl bromide is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C7H5BrINO2 and is characterized by the presence of an iodine atom, a nitro group, and a bromine atom attached to a benzyl moiety. The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Weight : 292.93 g/mol

- CAS Number : 129960982

Synthesis

The synthesis of this compound typically involves halogenation reactions. One common method includes the use of potassium iodide in acetone to replace the bromine with iodine in related compounds, yielding the desired product with specific yields depending on the reaction conditions .

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly its potential as an anticancer agent and its role in photochemical applications.

Anticancer Activity

Recent studies have shown that compounds containing nitrobenzyl moieties exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated moderate to high cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve the generation of reactive oxygen species (ROS) upon irradiation, leading to apoptotic pathways in cancer cells. The photochemical properties of nitrobenzyl compounds facilitate their use in light-triggered therapeutic strategies, enhancing their efficacy in targeted therapies .

Case Studies

- Photochemical Applications : A study highlighted the use of ortho-nitrobenzyl (ONB)-protected nucleic acids, which include derivatives like this compound, for applications in DNA nanotechnology. These compounds can be photochemically deprotected to release active nucleic acids, demonstrating their utility in gene therapy and molecular imaging .

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of similar nitro-substituted benzyl compounds, indicating potential effectiveness against various bacterial strains. The presence of both iodine and nitro groups was crucial for enhancing antimicrobial activity .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-iodo-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKXJTQCUOPBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.